molecular formula C10H11NO2 B3032356 N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine CAS No. 146321-88-2

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine

Cat. No.: B3032356
CAS No.: 146321-88-2
M. Wt: 177.2 g/mol
InChI Key: RAEPYEDOZKENTI-YRNVUSSQSA-N
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Description

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C10H11NO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and presence in various natural products .

Future Directions

The future directions of “N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine” research could involve further exploration of its biological activities and potential applications as drugs . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Biochemical Analysis

Biochemical Properties

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, such as Src kinase, which is involved in cell signaling pathways . The interaction between this compound and Src kinase results in the modulation of downstream signaling events, affecting cellular processes such as proliferation and differentiation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the binding of this compound to Src kinase results in the inhibition of its activity, thereby modulating downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing oxidative stress response and modulating metabolic pathways . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, it can enhance the activity of enzymes involved in the oxidative stress response, leading to increased production of antioxidants and improved cellular resilience to oxidative damage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The interaction with transporters and binding proteins influences its localization and accumulation within cells, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound to specific subcellular regions can enhance its interaction with target biomolecules, thereby modulating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine typically involves the condensation of 2,3-dihydro-1-benzofuran-5-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium acetate, to facilitate the formation of the imine bond .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
  • Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone

Uniqueness

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(NE)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(11-12)8-2-3-10-9(6-8)4-5-13-10/h2-3,6,12H,4-5H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEPYEDOZKENTI-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430559
Record name N-[(1E)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146321-88-2
Record name N-[(1E)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine
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N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine
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N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine
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N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine

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